3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid
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Overview
Description
3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid is an organic compound that features a piperidine ring substituted with a hydroxyphenylmethyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid typically involves multiple steps. One common method starts with the reaction of piperidine with benzyl chloride to introduce the hydroxyphenylmethyl group. This intermediate is then reacted with acrylonitrile to form the corresponding nitrile, which is subsequently hydrolyzed to yield the desired propanoic acid derivative. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the carboxylic acid to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation[][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-[4-Hydroxyphenyl]propanoic acid: Similar structure but lacks the piperidine ring.
4-[Hydroxy(phenyl)methyl]piperidine: Similar structure but lacks the propanoic acid moiety.
3-[4-Methoxyphenyl]propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of 3-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-14(18)8-11-16-9-6-13(7-10-16)15(19)12-4-2-1-3-5-12/h1-5,13,15,19H,6-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLMYIPVOIJOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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